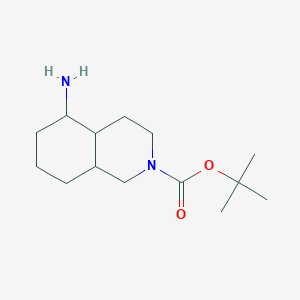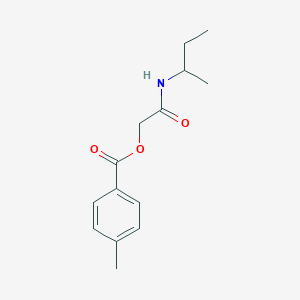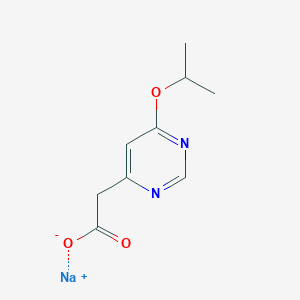
3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one, also known as Iodo-CPH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Photolysis and Cation Reactivity
Research conducted by Guizzardi et al. (2001) on the generation and reactivity of the 4-aminophenyl cation via photolysis of 4-chloroaniline provides insights into the reactivity of similar compounds. The study showed efficient photoheterolysis in polar media, forming triplet phenyl cations with potential applications in electrophilic substitution reactions and the formation of complex organic structures (Guizzardi et al., 2001).
Hydrogen Bonding in Enaminones
Kubicki et al. (2000) analyzed the crystal structures of three anticonvulsant enaminones, revealing insights into their hydrogen bonding and molecular conformation. Such structural analyses are crucial for understanding the interactions and potential applications of related compounds in medicinal chemistry (Kubicki et al., 2000).
Synthetic Applications
Rao and Muthanna (2015) described variations in the Blaise Reaction for the synthesis of 3-amino enones and 1,3-diketones, highlighting a methodological advancement for creating compounds with similar functional groups. This synthesis route offers a straightforward approach to constructing complex organic molecules, including potential applications in pharmaceuticals and materials science (Rao & Muthanna, 2015).
Enaminoketones Studies
Jirkovsky (1974) conducted studies on N-substituted 3-amino-2-cyclohexen-1-ones and their reactions, providing foundational knowledge on the chemical behavior and potential applications of compounds containing similar functional groups in synthesis and drug design (Jirkovsky, 1974).
Anti-Ulcer Agent Structure
Koyano et al. (1986) determined the crystal and molecular structures of an anti-ulcer agent, offering insights into the structural requirements for biological activity. Such studies are vital for designing new therapeutic agents based on the structural motif of "3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one" (Koyano et al., 1986).
Propiedades
IUPAC Name |
3-(4-iodoanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHWHBIOJADTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916903.png)
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)






![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)
![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)
![4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916919.png)
